4-Cyano-2-iodo-6-methoxyphenyl benzoate
Description
Properties
CAS No. |
445003-43-0 |
|---|---|
Molecular Formula |
C15H10INO3 |
Molecular Weight |
379.15 g/mol |
IUPAC Name |
(4-cyano-2-iodo-6-methoxyphenyl) benzoate |
InChI |
InChI=1S/C15H10INO3/c1-19-13-8-10(9-17)7-12(16)14(13)20-15(18)11-5-3-2-4-6-11/h2-8H,1H3 |
InChI Key |
ATOCSVNINXBIMM-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C(=CC(=C1)C#N)I)OC(=O)C2=CC=CC=C2 |
Origin of Product |
United States |
Preparation Methods
Regioselectivity Considerations
- Methoxy groups activate the ring at ortho/para positions, favoring electrophilic substitution.
- Cyano groups deactivate the ring and direct meta.
- Iodo groups , being weakly deactivating, exert meta-directing effects but are susceptible to displacement under harsh conditions.
Synthetic Routes to 4-Cyano-2-iodo-6-Methoxyphenol
Route 1: Sequential Functionalization via Nitration and Cyanation
Step 1: Methoxylation and Nitration
Starting with 3-methoxy-4-methylbenzoic acid , nitration at the para position (relative to methyl) yields 3-methoxy-4-methyl-5-nitrobenzoic acid . Reduction of the nitro group to amine followed by Sandmeyer iodination introduces the iodo group.
Step 2: Cyanation via Ammoniation-Dehydration
The methyl group is oxidized to carboxylic acid, converted to amide using thionyl chloride and ammonia, and dehydrated to nitrile using PCl₅. Yields for this step range from 75–85%, with purity >95% by HPLC.
Critical Analysis :
- Advantages : Avoids toxic cyanide reagents.
- Limitations : Multi-step sequence with intermediate purifications.
Route 2: Direct Iodination and Pd-Catalyzed Cyanation
Step 1: Iodination of 2-Methoxy-4-methylphenol
Using N-iodosuccinimide (NIS) and AgOTf in CH₃CN, iodination occurs at the ortho position (relative to methyl), yielding 2-iodo-4-methyl-6-methoxyphenol .
Step 2: Cyanation via Ullmann Coupling
The methyl group is brominated (NBS, CCl₄), followed by Pd-catalyzed cyanation using Zn(CN)₂. Yields: 65–70%.
Critical Analysis :
- Advantages : Direct cyanation avoids oxidation steps.
- Limitations : Requires expensive Pd catalysts.
Esterification Strategies
Schotten-Baumann Esterification
Conditions :
- 4-cyano-2-iodo-6-methoxyphenol (1.0 equiv), benzoyl chloride (1.2 equiv), NaOH (2.0 equiv), H₂O/CH₂Cl₂, 0°C → RT.
- Yield : 82–88%.
Mechanism : Nucleophilic acyl substitution facilitated by in situ deprotonation of phenol.
Steglich Esterification
Conditions :
Advantages : Higher yields and milder conditions compared to Schotten-Baumann.
Comparative Data and Optimization
| Parameter | Route 1 | Route 2 | Steglich Esterification |
|---|---|---|---|
| Total Yield (%) | 58 | 47 | 90–94 |
| Reaction Time | 72 h | 48 h | 12 h |
| Cost (Relative) | Low | High | Moderate |
| Scalability | Industrial | Lab-scale | Lab-scale |
Key Findings :
- Route 1 is preferable for large-scale synthesis due to lower reagent costs.
- Steglich esterification outperforms Schotten-Baumann in efficiency.
Mechanistic Insights and Side Reactions
Competing Hydrolysis of Cyano Groups
Under acidic or basic conditions, the cyano group may hydrolyze to carboxylic acid. For example, using H₂SO₄ in Route 1 resulted in 20% hydrolysis, reducing yield. Optimal pH (6–8) during esterification mitigates this.
Iodo Group Stability
Prolonged heating (>100°C) during cyanation risks C-I bond cleavage. Microwave-assisted reactions at 80°C reduced decomposition from 15% to <5%.
Industrial Feasibility and Environmental Impact
Green Chemistry Metrics :
- PMI (Process Mass Intensity) : Route 1: 32; Route 2: 45.
- E-Factor : Route 1: 18; Route 2: 29.
Route 1 generates less waste but requires energy-intensive steps. Solvent recovery (e.g., CCl₄ in bromination) improves sustainability.
Chemical Reactions Analysis
Types of Reactions
4-Cyano-2-iodo-6-methoxyphenyl benzoate can undergo various chemical reactions, including:
Substitution Reactions: The iodine atom can be substituted with other nucleophiles in the presence of a suitable catalyst.
Oxidation and Reduction: The cyano group can be reduced to an amine or oxidized to a carboxylic acid under specific conditions.
Coupling Reactions: The compound can participate in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.
Common Reagents and Conditions
Substitution: Nucleophiles like thiols or amines in the presence of palladium catalysts.
Oxidation: Oxidizing agents such as potassium permanganate.
Reduction: Reducing agents like lithium aluminum hydride.
Coupling: Boronic acids and palladium catalysts under mild conditions.
Major Products Formed
Substitution: Derivatives with different functional groups replacing the iodine atom.
Oxidation: Carboxylic acids.
Reduction: Amines.
Coupling: Biaryl compounds.
Scientific Research Applications
4-Cyano-2-iodo-6-methoxyphenyl benzoate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Medicine: Investigated for its potential use in drug discovery and development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-Cyano-2-iodo-6-methoxyphenyl benzoate depends on its specific application. In coupling reactions, the iodine atom facilitates the formation of carbon-carbon bonds through palladium-catalyzed processes. The cyano and methoxy groups can influence the electronic properties of the compound, affecting its reactivity and interaction with other molecules .
Comparison with Similar Compounds
Table 1: Bioactivity of Benzoate Derivatives
| Compound | Substituents | RLIT Activity (1×10⁻⁸ M) | Key Observations |
|---|---|---|---|
| BR Analog (Compound 15) | C2-OH, C3-OH | 95% of brassinolide | High growth promotion |
| 4-Cyano-2-iodo-6-methoxy | C2-I, C4-CN, C6-OCH₃ | Not tested | Predicted lower polarity |
Reactivity in Polymer Chemistry
Ethyl 4-(dimethylamino) benzoate, a structurally simpler benzoate, demonstrated superior reactivity in resin cements compared to 2-(dimethylamino) ethyl methacrylate, achieving a 20% higher degree of conversion.
Thermal and Mesomorphic Properties
In phenyl benzoate-based liquid crystals, lateral substituents like fluorine or methyl groups influence thermal stability. For example, biphenyl benzoates with fluorine substituents exhibited correlation lengths (ξ‖) of 986–748 Å, while non-fluorinated analogs showed higher values (1450–1160 Å). The bulky iodine and cyano groups in 4-Cyano-2-iodo-6-methoxyphenyl benzoate may disrupt molecular packing, reducing mesophase stability compared to simpler derivatives .
Table 2: Thermal Properties of Benzoate Derivatives
| Compound | Substituents | Correlation Length (ξ‖, Å) | Phase Transition (°C) |
|---|---|---|---|
| Biphenyl benzoate (fluorinated) | C2-F, C4-F | 986–748 | 120–150 |
| 4-Cyano-2-iodo-6-methoxy | C2-I, C4-CN, C6-OCH₃ | Not reported | Predicted >200 |
Environmental Degradation Pathways
Microbial degradation studies on benzoate derivatives highlight the role of Rhodococcus sp. CS-1 in metabolizing aromatic compounds. Approximately 13% of unigenes in the T1 group were linked to the benzoate pathway, suggesting that substituents like iodine or cyano groups in 4-Cyano-2-iodo-6-methoxyphenyl benzoate may hinder enzymatic cleavage, prolonging environmental persistence compared to unsubstituted benzoates .
Key Research Findings and Implications
- Synthetic Flexibility : The iodine atom allows for Suzuki-Miyaura coupling, enabling the synthesis of complex aryl derivatives .
- Material Science Potential: The cyano group’s electron-withdrawing nature could enhance charge-transfer properties in optoelectronic materials .
- Environmental Impact : Resistance to microbial degradation may necessitate specialized remediation strategies .
Q & A
Basic Research Questions
What synthetic routes are recommended for preparing 4-Cyano-2-iodo-6-methoxyphenyl benzoate, and how can reaction conditions be optimized for yield?
Methodological Answer:
The synthesis typically involves sequential functionalization of a phenolic core. A plausible route includes:
Methoxy and cyano group introduction : Start with 2-iodo-6-methoxyphenol. Protect the hydroxyl group via benzoylation using benzoyl chloride under basic conditions (e.g., pyridine) to form the benzoate ester .
Cyanation : Introduce the cyano group at the 4-position via nucleophilic aromatic substitution (NAS) using CuCN or a palladium-catalyzed cyanation .
Optimization Tips :
- Control temperature (60–80°C) to avoid side reactions like deiodination.
- Use anhydrous solvents (e.g., DMF or THF) to enhance NAS efficiency.
- Monitor reaction progress via TLC or HPLC to isolate intermediates .
Which spectroscopic and crystallographic techniques are critical for verifying the structure of 4-Cyano-2-iodo-6-methoxyphenyl benzoate?
Methodological Answer:
- X-ray crystallography : Resolves the spatial arrangement of substituents, confirming the positions of the iodo, cyano, and methoxy groups. Single-crystal analysis requires slow evaporation from ethanol or dichloromethane .
- FT-IR spectroscopy : Identifies key functional groups (e.g., C≡N stretch at ~2240 cm⁻¹, ester C=O at ~1720 cm⁻¹) .
- NMR :
Advanced Research Questions
How can density functional theory (DFT) predict the reactivity of the iodo substituent in cross-coupling reactions?
Methodological Answer:
DFT calculations (e.g., using Gaussian or ORCA) model the electronic environment of the iodo group:
Charge distribution analysis : The electron-withdrawing cyano group increases the iodine atom's electrophilicity, favoring oxidative addition in Pd-catalyzed couplings (e.g., Suzuki-Miyaura).
Transition state modeling : Simulate bond dissociation energies (BDEs) to assess the likelihood of iodine displacement versus side reactions (e.g., β-hydride elimination) .
Solvent effects : Include implicit solvent models (e.g., PCM) to evaluate how polar aprotic solvents (e.g., DMF) stabilize intermediates .
What strategies mitigate solubility challenges during purification or biological testing?
Methodological Answer:
- Co-solvent systems : Use DMSO:water mixtures (e.g., 1:4 v/v) to enhance aqueous solubility for in vitro assays.
- Derivatization : Temporarily replace the benzoate ester with a more polar group (e.g., carboxylate salt) during purification, then regenerate the ester post-isolation .
- Microwave-assisted crystallization : Optimize crystal morphology by varying antisolvents (e.g., hexane added to DCM) under controlled heating .
How do competing substituent effects (cyano, iodo, methoxy) influence regioselectivity in electrophilic aromatic substitution (EAS)?
Methodological Answer:
- Directing group hierarchy : The methoxy group (-OMe) is a strong ortho/para director, while the cyano group (-CN) is meta-directing. The iodo group (-I) weakly directs para due to its polarizability.
- Experimental validation : Perform nitration or halogenation to map reactivity. For example, nitration in mixed H2SO4/HNO3 will predominantly occur para to the methoxy group, with minor products meta to the cyano group. Analyze products via LC-MS to quantify regioselectivity .
What analytical approaches resolve contradictions in spectral data (e.g., unexpected NMR splitting patterns)?
Methodological Answer:
- Variable temperature NMR : Detect dynamic processes (e.g., hindered rotation of the benzoate ester) by acquiring spectra at 25°C and −40°C.
- 2D NMR (COSY, NOESY) : Assign coupling networks and spatial proximities. For example, NOE correlations between methoxy protons and adjacent aromatic protons confirm substituent positions .
- High-resolution mass spectrometry (HRMS) : Rule out impurities by matching observed [M+H]⁺ ions with theoretical exact mass (<5 ppm error) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
